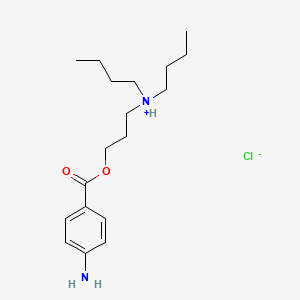
3-(Dibutylamino)propyl p-aminobenzoate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butacaine hydrochloride is a white crystalline ester used primarily as a local anesthetic. It was first marketed in 1920 and has since been utilized in various medical applications to provide temporary pain relief by blocking nerve impulses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butacaine hydrochloride involves several steps:
Conjugate Addition: Metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol.
Esterification: This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester.
Reduction: The nitro group is reduced to complete the synthesis of butacaine.
Industrial Production Methods: Industrial production of butacaine hydrochloride typically follows the same synthetic route but on a larger scale, ensuring the purity and consistency required for medical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Butacaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various by-products.
Reduction: The nitro group in the intermediate compound is reduced during synthesis.
Substitution: Esterification involves a substitution reaction where the hydroxyl group is replaced by the ester group.
Common Reagents and Conditions:
Oxidation: Sodium N-chlorobenzenesulfonamide (chloramine-B) in acidic conditions.
Reduction: Metallic sodium and hydrogenation catalysts.
Substitution: Para-nitrobenzoyl chloride in the presence of a base.
Major Products:
Oxidation: Various oxidized by-products.
Reduction: Butacaine hydrochloride.
Substitution: Ester intermediates.
Wissenschaftliche Forschungsanwendungen
Butacaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of esterification and reduction reactions.
Biology: Investigated for its effects on nerve cells and ion channels.
Medicine: Employed as a local anesthetic in various medical procedures, including dental and minor surgical operations.
Industry: Utilized in the formulation of topical anesthetic creams and gels
Wirkmechanismus
Butacaine hydrochloride exerts its effects by blocking sodium ion channels on nerve membranes. This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound binds to specific sites on the sodium channels, inhibiting the passage of sodium ions and thereby reducing membrane excitability .
Vergleich Mit ähnlichen Verbindungen
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to butacaine.
Bupivacaine: Known for its prolonged effect, often used in epidural anesthesia
Uniqueness of Butacaine Hydrochloride: Butacaine hydrochloride is unique due to its specific ester structure, which provides a distinct profile of action and duration. Its synthesis involves unique steps that differentiate it from other local anesthetics, making it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
5892-15-9 |
|---|---|
Molekularformel |
C18H31ClN2O2 |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
3-(4-aminobenzoyl)oxypropyl-dibutylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;/h8-11H,3-7,12-15,19H2,1-2H3;1H |
InChI-Schlüssel |
GUAXDJUZQASKHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
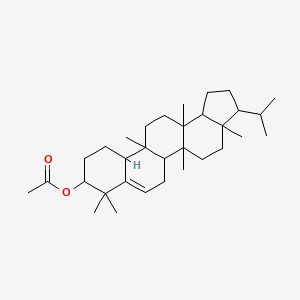
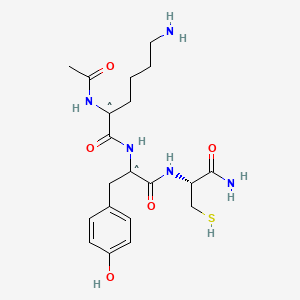

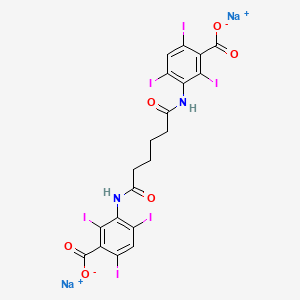
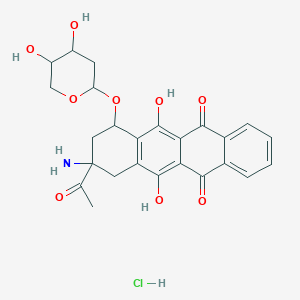
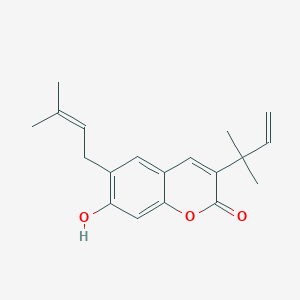

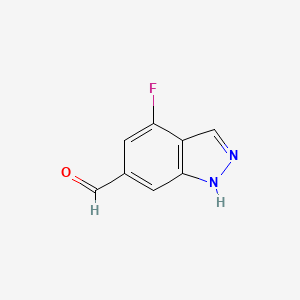
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
